3'-(Bromomethyl)-2-methyl-1,1'-biphenyl
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H13Br |
|---|---|
Molecular Weight |
261.16 g/mol |
IUPAC Name |
1-(bromomethyl)-3-(2-methylphenyl)benzene |
InChI |
InChI=1S/C14H13Br/c1-11-5-2-3-8-14(11)13-7-4-6-12(9-13)10-15/h2-9H,10H2,1H3 |
InChI Key |
NVEMAPHMJWDHOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC(=C2)CBr |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Preparations of 3 Bromomethyl 2 Methyl 1,1 Biphenyl
Precursor Synthesis and Functionalization Strategies
The foundation of the target molecule is the 2-methyl-1,1'-biphenyl core, which must be appropriately substituted to allow for the final bromination step. The logical precursor to 3'-(Bromomethyl)-2-methyl-1,1'-biphenyl is 2,3'-dimethyl-1,1'-biphenyl, where the methyl group at the 3'-position is the target for benzylic bromination.
The construction of the biphenyl (B1667301) framework is a cornerstone of organic synthesis, with numerous established methods. For an unsymmetrically substituted biphenyl like 2-methyl-1,1'-biphenyl, cross-coupling reactions are paramount. The Suzuki-Miyaura coupling, which utilizes boronic acids or their esters, is a widely adopted method for its mild conditions and high functional group tolerance. arabjchem.org
Alternative classical methods for synthesizing the 2-methylbiphenyl (B165360) scaffold have also been reported. These include the diazotization of o-toluidine (B26562) followed by coupling with benzene (B151609), the reaction of an o-tolyl Grignard reagent with cyclohexanone (B45756) followed by dehydration and dehydrogenation, and the coupling of o-tolyllithium with chlorobenzene. orgsyn.org A more recent, high-yield procedure involves the reduction of biphenyl-2-carboxylic acid. orgsyn.org
Table 1: Selected Synthetic Routes to 2-methyl-1,1'-biphenyl
| Starting Materials | Reagents | Key Features | Reference |
|---|---|---|---|
| o-Toluidine, Benzene | NaNO₂, HCl | Diazotization/Gomberg-Bachmann reaction | orgsyn.org |
| o-Tolylmagnesium bromide, Cyclohexanone | - | Grignard reaction followed by dehydration/dehydrogenation | orgsyn.org |
| Biphenyl-2-carboxylic acid | Trichlorosilane, Tri-n-propylamine | Reduction of carboxylic acid to methyl group | orgsyn.org |
To synthesize the direct precursor, 2,3'-dimethyl-1,1'-biphenyl, a Suzuki coupling between a boronic acid derivative of toluene (B28343) (e.g., 3-methylphenylboronic acid) and a halogenated derivative of toluene (e.g., 2-bromotoluene (B146081) or 2-iodotoluene) would be a standard and efficient approach.
Functionalizing the biphenyl core is necessary to introduce the reactive bromomethyl group. While direct bromomethylation of aromatic compounds is possible using reagents like bromomethyl methyl ethers or a combination of formaldehyde (B43269) and hydrogen bromide, these methods often require harsh Lewis acid catalysts and can be complicated by the high toxicity of the reagents. semanticscholar.org
A more common and controlled strategy involves a two-step approach: first, the introduction of a methyl group, and second, the subsequent benzylic bromination of that methyl group. Therefore, the synthesis of 2,3'-dimethyl-1,1'-biphenyl is the key pre-functionalization strategy.
An alternative pre-functionalization route involves synthesizing the corresponding alcohol, (2-methyl[1,1'-biphenyl]-3'-yl)methanol. This can be achieved by forming a Grignard reagent from a halogenated 2-methyl-1,1'-biphenyl, which is then reacted with a formaldehyde source like paraformaldehyde. prepchem.com The resulting benzylic alcohol can then be converted to the desired benzyl (B1604629) bromide using various reagents, such as phosphorus tribromide or HBr.
Cross-Coupling Approaches for Biphenyl Core Construction
The construction of the 2-methyl-1,1'-biphenyl backbone is most effectively accomplished using palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is a premier method for forming carbon-carbon bonds to create substituted biphenyls. wikipedia.orgjyu.fi
Palladium-Catalyzed Suzuki-Miyaura Coupling in Biphenyl Backbone Formation
The Suzuki-Miyaura reaction is a versatile and widely used transformation that couples an organoboron species (like a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium(0) complex in the presence of a base. wikipedia.orgyoutube.com This reaction is instrumental in synthesizing the core structure of this compound. The synthesis can be designed in two ways:
Coupling of 2-methylphenylboronic acid with 1-bromo-3-(bromomethyl)benzene.
Coupling of (3-(bromomethyl)phenyl)boronic acid or its ester derivative with 2-bromotoluene or 2-chlorotoluene. gre.ac.uksemanticscholar.org
The reaction tolerates a wide variety of functional groups and the reagents are often cheaper, less toxic, and more environmentally benign than those used in other coupling reactions like Stille or Negishi couplings. wikipedia.orglibretexts.org The use of water as a solvent is possible, further enhancing its green chemistry credentials. wikipedia.orgnih.gov
Optimization of Catalytic Conditions for Biphenyl Synthesis
The success and efficiency of the Suzuki-Miyaura coupling depend heavily on the careful optimization of several reaction parameters. beilstein-journals.orgacs.org Key variables include the palladium catalyst, ligand, base, and solvent system.
| Parameter | Components Studied | Optimal Conditions & Findings | Source |
| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is often effective. The choice can be substrate-dependent. | beilstein-journals.orgorganic-chemistry.orgmdpi.com |
| Ligand | Phosphine-based (e.g., P(t-Bu)₃, PCy₃, S-Phos), Chiral Monophosphine Ligands | Bulky, electron-donating phosphine (B1218219) ligands like P(t-Bu)₃ (for halides) and PCy₃ (for triflates) are highly effective, often enabling reactions at room temperature. The ligand choice is crucial for reactivity and selectivity. | beilstein-journals.orgorganic-chemistry.org |
| Base | K₃PO₄, Na₂CO₃, K₂CO₃, CsF | K₃PO₄ is a frequently used and effective base. Stronger bases are sometimes avoided with fluorinated boronic acids to prevent hydrodeboronation. | beilstein-journals.orgacs.orgmdpi.com |
| Solvent | THF, 1,4-Dioxane, Toluene, DMF, Acetonitrile | THF and 1,4-Dioxane are common and effective solvents for these couplings. The choice can influence yield and reaction rate. | beilstein-journals.orgmdpi.com |
| Temperature | Room Temperature to 110 °C | Many modern catalyst systems allow for reactions at room temperature. However, for less reactive substrates, heating may be necessary to achieve good conversion. | organic-chemistry.orgmdpi.com |
A typical optimization process involves screening various combinations of these components. For example, in the synthesis of an axially chiral biphenyl, Pd₂(dba)₃ as the palladium source, a specific chiral phosphine ligand (L7), K₃PO₄ as the base, and THF as the solvent at 50 °C was identified as the most effective combination. beilstein-journals.org
Role of Organoborane Coupling Partners
The organoboron reagent is a cornerstone of the Suzuki-Miyaura reaction. While arylboronic acids are the most common and commercially available partners, other derivatives offer distinct advantages. wikipedia.orgjyu.fi
Arylboronic Acids (ArB(OH)₂): These are the most widely used due to their stability, low toxicity, and commercial availability. wikipedia.orgjyu.fi
Organotrifluoroborates (ArBF₃K): Potassium aryltrifluoroborates are increasingly popular as they are crystalline, stable solids that are less prone to protodeboronation than their boronic acid counterparts. wikipedia.orgorganic-chemistry.org
Mechanistic Pathways of Suzuki-Miyaura Reactions
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps involving a palladium catalyst. youtube.comlibretexts.org
Oxidative Addition: The cycle begins with the oxidative addition of the organohalide (Ar¹-X) to a palladium(0) complex (e.g., Pd(PPh₃)₄). This step forms a palladium(II) intermediate, and its rate is often the slowest in the cycle (rate-determining step), with the reactivity of the halide decreasing in the order I > Br > Cl. youtube.comlibretexts.org
Transmetalation: In this step, the organic group from the organoboron species (Ar²-B(OR)₂) is transferred to the palladium(II) complex. This process requires activation by a base, which coordinates to the boron atom to form a more nucleophilic "ate" complex (e.g., [Ar²-B(OH)₃]⁻), facilitating the ligand exchange on the palladium center. libretexts.orgorganic-chemistry.org The exact mechanism of this transfer is complex and remains an area of active research. wikipedia.org
Reductive Elimination: The final step is the reductive elimination from the palladium(II) intermediate. The two organic groups (Ar¹ and Ar²) couple to form the new C-C bond of the biphenyl product (Ar¹-Ar²), and the palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle. youtube.comlibretexts.org
This catalytic cycle efficiently and selectively constructs the biphenyl backbone, making it a powerful tool in modern organic synthesis. libretexts.orgresearchgate.net
Other Palladium-Catalyzed Cross-Coupling Reactions (e.g., for related chloromethyl analogues)
While direct palladium-catalyzed synthesis of this compound is not extensively documented, the synthesis of its chloromethyl analogue, 3'-(chloromethyl)-2-methyl-1,1'-biphenyl, provides significant insights. This analogue is a key intermediate in the production of various commercial products. The core of these syntheses lies in the formation of the 2-methyl-1,1'-biphenyl skeleton, which is subsequently chloromethylated. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, are instrumental in constructing this biphenyl framework. researchgate.netyoutube.com
The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com The reaction typically couples an organohalide with an organometallic reagent in the presence of a palladium catalyst.
Suzuki-Miyaura Coupling:
This reaction involves the coupling of an aryl halide with an arylboronic acid or its ester. For the synthesis of a precursor to 3'-(chloromethyl)-2-methyl-1,1'-biphenyl, one could envision the reaction between 1-bromo-3-(chloromethyl)benzene and 2-methylphenylboronic acid. The choice of ligands, bases, and solvents is crucial for the efficiency of the Suzuki-Miyaura coupling. Electron-rich and bulky phosphine ligands are often employed to enhance the catalytic activity. nih.gov
A study on the Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines with various boronic esters highlighted the effectiveness of using a preformed CataCXium A palladacycle with cesium carbonate as the base in a dioxane/water mixture at 80 °C. nih.gov Switching the solvent to 2-methyltetrahydrofuran (B130290) (2-MeTHF) resulted in a significant increase in yield, up to 95%. nih.gov While this example is for a different substituted biphenyl, the conditions provide a valuable starting point for the synthesis of 2-methylbiphenyl systems.
Negishi Coupling:
The Negishi coupling utilizes an organozinc reagent as the coupling partner for the aryl halide. This method is known for its high reactivity and tolerance to a wide range of functional groups. elsevierpure.com The synthesis of a 2-methylbiphenyl precursor could be achieved by coupling an appropriate aryl halide with an organozinc reagent derived from either 2-bromotoluene or a substituted phenyl zinc halide. The choice of palladium or nickel catalyst and the specific ligands can influence the reaction's success. nih.gov
The following table summarizes representative conditions for palladium-catalyzed cross-coupling reactions that could be adapted for the synthesis of the 2-methyl-1,1'-biphenyl core.
Table 1: Representative Conditions for Palladium-Catalyzed Biphenyl Synthesis
| Coupling Reaction | Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref |
|---|---|---|---|---|---|---|---|---|---|
| Suzuki-Miyaura | 4-Chloroacetophenone | Phenylboronic acid | Pd-NHC complexes (0.25) | - | KOtBu | Toluene/Water | 80 | >95 | nih.gov |
| Suzuki-Miyaura | ortho-Bromoaniline | Aryl boronic ester | CataCXium A palladacycle (2) | - | Cs2CO3 | 2-MeTHF | 80 | 95 | nih.gov |
Chemo- and Regioselectivity in Synthetic Routes
The concepts of chemo- and regioselectivity are paramount in the synthesis of this compound, influencing both the formation of the biphenyl bond and the introduction of the bromomethyl group.
Chemo- and Regioselectivity in Cross-Coupling:
In palladium-catalyzed cross-coupling reactions, chemoselectivity refers to the preferential reaction of one functional group over another. For instance, in a molecule containing both a bromide and a triflate, the choice of ligand can direct the palladium catalyst to selectively activate the C-Br bond over the C-OTf bond, or vice versa. nih.gov The reactivity order of halides in oxidative addition is typically I > Br > OTf > Cl. youtube.com This inherent difference in reactivity can be exploited to achieve selective couplings in di- or poly-halogenated substrates.
Regioselectivity in cross-coupling determines which of several possible C-C bonds is formed. In the synthesis of unsymmetrical biphenyls, the choice of the two coupling partners dictates the final substitution pattern.
Regioselectivity in Benzylic Bromination:
The introduction of the bromomethyl group is typically achieved through a free-radical bromination of the corresponding methyl-substituted biphenyl precursor, using a reagent like N-bromosuccinimide (NBS) under photochemical or thermal initiation. chemistrysteps.com The regioselectivity of this step is crucial. The benzylic position is highly susceptible to radical halogenation due to the resonance stabilization of the resulting benzylic radical. chemistrysteps.com
In the case of 2,3'-dimethyl-1,1'-biphenyl, there are two methyl groups that could potentially be brominated. The selectivity of the bromination is influenced by the electronic and steric environment of each methyl group. Studies on the free radical bromination of unsymmetrical dimethylated pyridines have shown that the inductive effect of the nitrogen atom deactivates the closer methyl group, leading to preferential bromination at the methyl group farther from the heteroatom. ohiolink.edu A similar electronic effect from the phenyl group in the biphenyl system, combined with steric factors, likely directs the bromination to the 3'-methyl group. More selective benzylic bromination conditions, such as a photo-initiated reaction with NBS in dichloromethane (B109758), have been shown to improve yields of the desired product compared to thermally initiated reactions. gla.ac.uk
The following table outlines the factors influencing selectivity in the key synthetic steps.
Table 2: Factors Influencing Chemo- and Regioselectivity
| Synthetic Step | Selectivity Type | Key Influencing Factors | Desired Outcome for this compound |
|---|---|---|---|
| Pd-Catalyzed Cross-Coupling | Chemoselectivity | Nature of halide/leaving group, ligand choice, catalyst | Selective coupling at a specific C-X bond if multiple are present. |
| Pd-Catalyzed Cross-Coupling | Regioselectivity | Structure of the two coupling partners | Formation of the 2,3'-disubstituted biphenyl core. |
Reaction Pathways and Chemical Transformations of 3 Bromomethyl 2 Methyl 1,1 Biphenyl
Nucleophilic Substitution Reactions of the Bromomethyl Group
The electron-withdrawing nature of the adjacent biphenyl (B1667301) system and the relative stability of the resulting carbocation intermediate make the bromomethyl group an excellent electrophile. It readily undergoes nucleophilic substitution reactions, typically via an SN2 mechanism, although an SN1 pathway can be involved under certain conditions. This reactivity allows for the introduction of a wide array of functional groups.
Reactivity with Diverse Nucleophiles (e.g., amines, thiols, azides, alkoxides)
The benzylic position of 3'-(bromomethyl)-2-methyl-1,1'-biphenyl is reactive towards a host of nucleophiles, enabling the synthesis of a broad spectrum of derivatives.
Amines: Reaction with ammonia (B1221849) or primary, secondary, and tertiary amines provides a straightforward route to the corresponding substituted amines. ncert.nic.in The reaction with ammonia initially forms the primary amine, 3'-(aminomethyl)-2-methyl-1,1'-biphenyl. However, this product is itself a nucleophile and can react with another molecule of the starting bromide. researchgate.net This can lead to a mixture of primary, secondary (di-alkylation), tertiary (tri-alkylation), and even quaternary ammonium (B1175870) salts, where the nitrogen atom is bonded to four carbon atoms. researchgate.netniscpr.res.in Using a large excess of the amine nucleophile can favor the formation of the mono-substituted product. researchgate.net
Thiols: Thiolates (RS⁻), the conjugate bases of thiols (RSH), are potent nucleophiles that readily displace the bromide to form thioethers. This reaction is an efficient method for creating a stable carbon-sulfur bond. The general principle of nucleophilic attack by thiols on alkyl halides is a well-established transformation in organic synthesis. acs.org
Azides: The azide (B81097) ion (N₃⁻), typically from sodium azide (NaN₃), is an excellent nucleophile for displacing benzylic halides. The reaction of this compound with sodium azide in a polar aprotic solvent like DMSO or DMF would yield 3'-(azidomethyl)-2-methyl-1,1'-biphenyl. vedantu.comyoutube.com This transformation is well-documented for analogous structures, such as 4′-(bromomethyl)-[1,1′-biphenyl]-2-carbonitrile, which reacts with NaN₃ to form the corresponding azidomethyl derivative. vedantu.com These azide compounds are valuable intermediates, for example, in the synthesis of amines via reduction or in click chemistry.
Alkoxides and Hydroxide (B78521): Alkoxides (RO⁻) react to form ethers, while hydroxide (OH⁻) leads to the formation of the corresponding alcohol. For instance, reaction with sodium methoxide (B1231860) (NaOCH₃) would produce 3'-(methoxymethyl)-2-methyl-1,1'-biphenyl. The reaction with aqueous base or water results in hydrolysis to form (2'-methyl-[1,1'-biphenyl]-3'-yl)methanol.
The following table summarizes the products formed from the reaction of this compound with various nucleophiles.
| Nucleophile | Reagent Example | Product Class | Specific Product Name |
|---|---|---|---|
| Ammonia | NH₃ | Primary Amine | 3'-(Aminomethyl)-2-methyl-1,1'-biphenyl |
| Primary Amine | R-NH₂ | Secondary Amine | N-(Alkyl)-3'-(aminomethyl)-2-methyl-1,1'-biphenyl |
| Thiolate | R-SNa | Thioether (Sulfide) | 3'-(Alkylthiomethyl)-2-methyl-1,1'-biphenyl |
| Azide | NaN₃ | Alkyl Azide | 3'-(Azidomethyl)-2-methyl-1,1'-biphenyl |
| Hydroxide | NaOH (aq) | Alcohol | (2-Methyl-[1,1'-biphenyl]-3-yl)methanol |
| Alkoxide | R-ONa | Ether | 3'-(Alkoxymethyl)-2-methyl-1,1'-biphenyl |
Stereochemical Considerations in Substitution Reactions
The stereochemistry of this compound is noteworthy. Due to the presence of the bulky methyl group at the ortho position (C2), free rotation around the single bond connecting the two phenyl rings is significantly hindered. pharmaguideline.comslideshare.net This restricted rotation gives rise to a form of stereoisomerism known as atropisomerism, where the molecule is chiral due to an axis of chirality rather than a stereocenter. numberanalytics.comstereoelectronics.orgnih.gov The molecule and its mirror image are non-superimposable enantiomers, referred to as atropisomers, which can potentially be separated. stereoelectronics.org
The nucleophilic substitution reactions occur at the benzylic carbon of the bromomethyl group (-CH₂Br). This carbon is not a stereocenter as it is bonded to two identical hydrogen atoms. Therefore, the substitution reaction itself does not create a new stereocenter or cause inversion of configuration at the reaction site. However, any reaction performed on a racemic mixture of the atropisomers will result in a racemic mixture of the product. If a single atropisomer of this compound were used as the starting material, the reaction would proceed without affecting the configuration of the chiral axis, yielding a product that is also a single atropisomer.
Oxidation Reactions and Derivative Formation
The bromomethyl group can be oxidized to higher oxidation states, providing synthetic routes to aldehydes and carboxylic acids.
Oxidative Conversion to Carboxylic Acids
The bromomethyl group can be fully oxidized to a carboxylic acid group (-COOH). This transformation can be achieved using strong oxidizing agents. A common method involves heating the compound with potassium permanganate (B83412) (KMnO₄) in a basic aqueous solution, followed by acidification. khanacademy.orgstansacademy.com This vigorous oxidation cleaves the C-Br bond and any C-H bonds on the benzylic carbon, ultimately forming the stable carboxylic acid, 2'-methyl-[1,1'-biphenyl]-3'-carboxylic acid. masterorganicchemistry.comechemi.com
Another, more modern and environmentally conscious method involves the use of 30% hydrogen peroxide with a catalyst, such as sodium tungstate (B81510) (Na₂WO₄), and a phase-transfer catalyst, which can directly oxidize benzyl (B1604629) halides to the corresponding benzoic acids. organic-chemistry.org
Formation of Aldehydes via Controlled Oxidation
Controlled oxidation of the bromomethyl group to an aldehyde (-CHO) is a more delicate transformation that requires specific reagents to prevent over-oxidation to the carboxylic acid. Two classic methods are particularly suitable for this conversion:
The Sommelet Reaction: This method involves reacting the benzyl bromide with hexamine (hexamethylenetetramine) to form a quaternary ammonium salt. wikipedia.orgsynarchive.com Upon heating in water, this salt hydrolyzes to yield the desired aldehyde, 2'-methyl-[1,1'-biphenyl]-3'-carbaldehyde. sciencemadness.orgyoutube.com
The Kornblum Oxidation: This reaction uses dimethyl sulfoxide (B87167) (DMSO) as both the solvent and the oxidant. wikipedia.org The benzyl bromide is treated with DMSO, often with a base like sodium bicarbonate, to form an alkoxysulfonium salt intermediate. This intermediate then eliminates to give the aldehyde. manipal.edu Variants of this reaction using other amine N-oxides or different reaction conditions have also been developed to improve yields and substrate scope. niscpr.res.innih.govresearchgate.net
Reduction Reactions of the Bromomethyl Moiety
The bromomethyl group can be reduced to a methyl group (-CH₃), effectively replacing the bromine atom with a hydrogen atom. This dehalogenation is a key transformation for removing the reactive handle after it has served its synthetic purpose.
Common methods for this reduction include:
Hydride Reductants: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting benzyl halides to the corresponding hydrocarbon. byjus.comdoubtnut.com The reaction involves the nucleophilic attack of a hydride ion (H⁻) on the benzylic carbon, displacing the bromide ion and forming 2,3'-dimethyl-1,1'-biphenyl. vedantu.comdoubtnut.comembibe.com
Catalytic Hydrogenation: This method involves reacting the compound with hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). acs.orgnih.gov This process, known as hydrogenolysis, cleaves the C-Br bond and replaces it with a C-H bond. It is often considered a "greener" method due to the mild conditions and ease of catalyst removal.
Reductive Formation of Methyl Derivatives
The bromomethyl group (-CH₂Br) on the biphenyl scaffold can be reduced to a methyl group (-CH₃). This transformation is a key step for synthesizing the corresponding methyl-substituted biphenyl derivative, 2-methyl-3'-(methyl)-1,1'-biphenyl.
This type of reaction falls under the general class of functional group interconversions, where a benzyl halide is converted into an alkyl group. fiveable.me The process typically involves a hydride source that displaces the bromide anion.
Table 1: Reductive Transformation of this compound
| Starting Material | Reagent (Example) | Product | Reaction Type |
| This compound | Lithium Aluminum Hydride (LiAlH₄) | 2-Methyl-3'-(methyl)-1,1'-biphenyl | Reduction |
Other Reactive Transformations and Functional Group Interconversions
The bromomethyl group in this compound is an excellent electrophilic site, making it highly susceptible to nucleophilic substitution reactions. This reactivity is fundamental to its use as an intermediate in organic synthesis. The bromide ion is a good leaving group, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. vanderbilt.edu
Common transformations include:
Nucleophilic Substitution: A wide range of nucleophiles can displace the bromide to introduce diverse functional groups. For instance, reaction with amines would yield the corresponding amino derivatives, while thiols would produce thioethers. This reactivity is a cornerstone of its utility in building more complex molecular architectures.
Conversion to Alcohols: Hydrolysis of the bromomethyl group, typically under basic conditions, or reaction with a hydroxide source, would yield (2-methyl-[1,1'-biphenyl]-3-yl)methanol. This alcohol is itself a key intermediate, for example, in the synthesis of the agricultural chemical bifenthrin. google.comgoogle.com The synthesis of this alcohol from related biphenyl precursors is a well-documented process. prepchem.com
Formation of Ethers and Esters: Reaction with alkoxides or carboxylates would lead to the formation of ethers and esters, respectively.
Cyanation: Displacement of the bromide with a cyanide anion (e.g., from KCN) would produce the corresponding nitrile, extending the carbon chain and providing a functional group that can be further transformed into amines or carboxylic acids. vanderbilt.edu
Alkylation: The bromomethyl group can act as an alkylating agent in reactions like the alkylation of phenols, as demonstrated in the synthesis of biphenyl oxazole (B20620) derivatives where a related brominated compound is used to alkylate a hydroxybenzaldehyde. rsc.org
The steric hindrance provided by the methyl group at the 2-position may influence the rate of these substitution reactions compared to less substituted analogues like 3-(bromomethyl)biphenyl.
Table 2: Examples of Functional Group Interconversions
| Reagent/Reactant | Product Functional Group | Resulting Compound Name (Example) |
| Water/Hydroxide | Alcohol (-CH₂OH) | (2-Methyl-[1,1'-biphenyl]-3-yl)methanol |
| Amine (R-NH₂) | Amine (-CH₂NHR) | N-((2-Methyl-[1,1'-biphenyl]-3-yl)methyl)amine |
| Thiol (R-SH) | Thioether (-CH₂SR) | 3'-(Alkylthiomethyl)-2-methyl-1,1'-biphenyl |
| Cyanide (CN⁻) | Nitrile (-CH₂CN) | (2-Methyl-[1,1'-biphenyl]-3-yl)acetonitrile |
| Alkoxide (R-O⁻) | Ether (-CH₂OR) | 3'-(Alkoxymethyl)-2-methyl-1,1'-biphenyl |
Mechanistic Investigations and Computational Chemistry Studies of Bromomethyl Biphenyl Compounds
Elucidation of Reaction Mechanisms
The formation and subsequent reactions of bromomethyl biphenyls are governed by well-established, yet complex, reaction mechanisms. Key among these are the radical chain reactions used for their synthesis and the catalytic cycles that utilize them as building blocks.
The introduction of a bromomethyl group onto a methyl-substituted biphenyl (B1667301) core is typically achieved through benzylic bromination. This reaction occurs at the benzylic position—the carbon atom directly attached to an aromatic ring—due to the unique stability of the resulting radical intermediate. libretexts.orglibretexts.org The process is a free-radical chain reaction, often employing N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like light or peroxide. libretexts.orgmasterorganicchemistry.com
The mechanism proceeds through three main stages:
Initiation: The reaction begins with the homolytic cleavage of the initiator or the N-Br bond in NBS to generate a small number of bromine radicals (Br•). chemistrysteps.comchadsprep.com
Propagation: A bromine radical abstracts a hydrogen atom from the benzylic carbon of the methylbiphenyl. This is the rate-determining step and is favored because the resulting benzylic radical is stabilized by resonance, delocalizing the unpaired electron across the adjacent aromatic ring. libretexts.orgchemistrysteps.com This stabilized benzylic radical then reacts with a molecule of Br₂, which is present in low concentrations from the reaction of HBr with NBS, to form the bromomethyl biphenyl product and a new bromine radical, which continues the chain. libretexts.orglibretexts.orgchadsprep.com
Termination: The reaction concludes when radicals combine to form stable, non-reactive molecules.
The selectivity for the benzylic position is a key feature of this reaction, as other C-H bonds on the alkyl chain or the aromatic ring are significantly stronger and less reactive toward radical abstraction. masterorganicchemistry.com If a benzylic hydrogen is not available, the reaction will not proceed at that site. masterorganicchemistry.com For instance, the synthesis of 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile from 2-cyano-4'-methylbiphenyl (B41195) is carried out using NBS and a radical initiator, illustrating this precise transformation. chemicalbook.com
| Stage | Description |
|---|---|
| Initiation | Generation of initial bromine radicals (Br•) from NBS, often with a radical initiator. |
| Propagation (Step 1) | A bromine radical abstracts a hydrogen from the benzylic carbon, forming a resonance-stabilized benzylic radical. libretexts.org |
| Propagation (Step 2) | The benzylic radical reacts with Br₂ to yield the final product and a new bromine radical. libretexts.org |
| Termination | Combination of any two radical species to end the chain reaction. |
Bromomethyl biphenyls can be synthesized via cross-coupling reactions that first form the biphenyl skeleton, which is then brominated. Alternatively, bromomethyl-substituted aryl halides can serve as substrates in cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Negishi, and Kumada couplings, are fundamental for creating the C-C bond that links the two aryl rings. youtube.comyoutube.com
The general catalytic cycle for a palladium-catalyzed cross-coupling reaction involves a Pd(0) species and typically includes three key steps: youtube.comyoutube.com
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X), inserting itself into the carbon-halogen bond. This oxidizes the palladium from Pd(0) to a Pd(II) complex. youtube.com
Transmetalation: The organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the Pd(II) complex, displacing the halide. This is often the rate-determining step. youtube.com
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new C-C bond of the biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. youtube.com
Highly selective cross-coupling reactions have been developed to tolerate various functional groups. For example, the selective coupling of the C(sp²)–Br bond in 1-bromo-2-(chloromethyl)benzene (B1268061) with arylboronic acids can be achieved with high yields, demonstrating that the benzylic halide can remain intact under specific conditions. nih.gov This allows for the synthesis of complex biphenyl structures that can be further functionalized.
Quantum Chemical Calculations and Spectroscopic Correlations
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for understanding the structural and electronic properties of molecules like 3'-(Bromomethyl)-2-methyl-1,1'-biphenyl, offering insights that complement experimental findings.
DFT calculations can effectively predict the reactivity of a molecule by analyzing its electronic landscape. mdpi.com One common tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across a molecule. nih.gov The MEP uses a color scale to show regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov
For this compound, an MEP analysis would highlight the electronegative bromine atom and the regions of the π-systems of the aromatic rings as having negative potential. Conversely, the benzylic carbon atom bonded to the bromine would exhibit a significant positive potential, identifying it as a primary electrophilic site, which is consistent with its known reactivity in nucleophilic substitution reactions. The global reactivity descriptors, such as the electrophilicity index (ω), can also be calculated to quantify the ability of a molecule to accept electrons. nih.govmdpi.com
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in many chemical reactions. mdpi.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). ripublication.com
The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity. mdpi.comripublication.com
A large HOMO-LUMO gap suggests high stability and low reactivity. mdpi.com
A small HOMO-LUMO gap indicates that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net
In a molecule like this compound, the HOMO is typically a π-orbital distributed across the biphenyl ring system. The LUMO is often centered on the C-Br bond, specifically the σ* antibonding orbital. This localization of the LUMO on the benzylic carbon-bromine bond clearly indicates that this is the site most susceptible to attack by a nucleophile, leading to the cleavage of the C-Br bond.
| Parameter | Significance in Reactivity Analysis |
|---|---|
| Molecular Geometry | Determines steric accessibility and electronic conjugation through the torsional angle. |
| Molecular Electrostatic Potential (MEP) | Identifies nucleophilic (electron-rich) and electrophilic (electron-poor) sites. nih.gov |
| HOMO Energy | Indicates the electron-donating capability (nucleophilicity) of the molecule. |
| LUMO Energy | Indicates the electron-accepting capability (electrophilicity) of the molecule. ripublication.com |
| HOMO-LUMO Gap (ΔE) | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. mdpi.com |
Theoretical Prediction of Spectroscopic Properties and Experimental Validation
Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of complex molecules like this compound, with theoretical calculations often validated by experimental data. Methods such as Density Functional Theory (DFT) are employed to forecast a range of spectral data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and electronic absorption spectra. ichem.md For instance, DFT calculations using the B3LYP functional have shown good agreement with experimental data for the electronic and IR spectral properties of substituted biphenyl molecules. ichem.md
A key area of investigation for substituted biphenyls is inner shell excitation spectroscopy, which provides deep insight into their electronic structure. nih.govacs.org In a study on a related compound, 2,2'-bis(bromomethyl)-1,1'-biphenyl, quantitative optical oscillator strength spectra for C 1s excitation were derived from electron energy loss spectroscopy. nih.govacs.org These experimental spectra were then interpreted with the support of ab initio calculations, demonstrating a synergistic approach where theory elucidates experimental findings. nih.govacs.org This combination is crucial for assigning specific spectral features to electronic transitions, such as those involving delocalized π-orbitals. nih.govacs.org
Further theoretical predictions can be made for properties relevant to mass spectrometry. For this compound, collision cross section (CCS) values, which relate to the ion's shape and size in the gas phase, have been predicted for various adducts using computational models. uni.lu
Table 1: Predicted Collision Cross Section (CCS) values for various adducts of this compound. Data sourced from computational predictions. uni.lu
Conformational Analysis and Inter-ring Delocalization in Biphenyl Systems
The geometry of biphenyl compounds is characterized by the torsional or dihedral angle between the two phenyl rings. This conformation is a delicate balance between two opposing effects: electronic delocalization, which favors a coplanar structure, and steric hindrance between ortho-substituents, which favors a twisted conformation. acs.org Biphenyl itself is non-planar in the gas phase, with a dihedral angle of approximately 44-45°, a consequence of steric repulsion between the ortho hydrogen atoms. libretexts.orgresearchgate.net
This inter-ring twist has significant implications for electronic delocalization. A planar conformation allows for maximum overlap of the π-orbitals of the two rings, leading to extended conjugation. acs.org As the rings twist away from planarity, this π-π interaction weakens. Spectroscopic techniques can directly probe this delocalization. Studies on biphenyl and its derivatives have identified a weak feature in the C 1s core excitation spectrum (around 287.7 eV in biphenyl) as a C 1s → π*deloc transition. nih.govacs.orgscilit.com This transition is a hallmark of ring-to-ring delocalization, and its intensity and position are directly related to the average torsion angle and the degree of π-π interaction between the aromatic rings. nih.govacs.org
For this compound, the presence of a methyl group at the ortho-position (C2) introduces significant steric bulk, which is expected to enforce a more twisted conformation compared to unsubstituted biphenyl.
Torsion Angles and π-π Interactions
The torsion angle is a critical parameter defining the three-dimensional structure and properties of biphenyl systems. The energy barrier to rotation around the central C-C bond determines the stability of different conformers. For unsubstituted biphenyl, the energy maxima are at planar (0°) and perpendicular (90°) conformations, with the minimum at around 45°. researchgate.net
The introduction of substituents dramatically alters this potential energy surface. Ortho-substituents, in particular, increase the rotational barrier due to steric clashes. The presence of a methyl group at an ortho position, as in this compound, is known to increase the rotational energy barrier and favor a larger dihedral angle. acs.orgresearchgate.net Computational studies using methods like B3LYP/6-311+G* have been successful in calculating these angles for various substituted biphenyls. researchgate.net For example, calculations on 2,2'-dihalogenated biphenyls show a single minimum at dihedral angles ranging from 84.9° to 94.8°, while 3,3'-dihalogenated biphenyls exhibit a double minimum around 45° and 135°. researchgate.net
Table 2: Calculated twist angles for selected substituted biphenyls using the B3LYP/6-311+G method, illustrating the effect of substitution on the preferred dihedral conformation. researchgate.net*
The extent of π-π interaction is inversely related to the torsion angle. A larger twist reduces orbital overlap, thereby diminishing inter-ring delocalization. This relationship is directly observed in core excitation spectra, where the intensity of the delocalization-related transition decreases as the torsion angle increases. nih.govacs.org
Solvent Effects on Reactivity and Electronic Properties
The surrounding solvent medium can significantly influence the reactivity and electronic properties of solute molecules like this compound. In computational chemistry, solvent effects are often modeled using implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), which treat the solvent as a continuous dielectric medium. escholarship.org These models account for long-range electrostatic interactions between the solute and the solvent. escholarship.org
Solvents can alter the electronic properties by differentially stabilizing the ground and excited states of the molecule. Studies have shown that the presence of a solvent can lower the HOMO and LUMO energy levels and modify the HOMO-LUMO energy gap. rsc.org The polarity of the solvent is a key factor. An increase in solvent polarity can lead to shifts in the electronic absorption spectra (solvatochromism). For example, a blue shift (shift to shorter wavelengths) of n-π* transitions is often observed with increasing solvent polarity, which can be attributed to hydrogen bonding between the solute and solvent molecules. bau.edu.lb
Table 3: Example of solvent effects on the electronic absorption spectra (λmax) of the indicator Cyanine, illustrating solvatochromic shifts in solvents of varying properties. bau.edu.lb
The reactivity of the bromomethyl group can also be influenced by the solvent. For instance, the selectivity of bromination reactions can be highly dependent on the solvent used. rsc.org In nucleophilic substitution reactions involving the C-Br bond, the solvent's ability to stabilize charged intermediates or transition states can dramatically affect the reaction rate and mechanism (e.g., Sₙ1 vs. Sₙ2 pathways). Polar protic solvents, for example, are adept at solvating both cations and anions, which can facilitate reactions proceeding through ionic intermediates.
Spectroscopic and Analytical Characterization Techniques for 3 Bromomethyl 2 Methyl 1,1 Biphenyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms.
One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the number and types of hydrogen and carbon atoms in 3'-(Bromomethyl)-2-methyl-1,1'-biphenyl.
The ¹H NMR spectrum is expected to show distinct signals for the methyl protons, the bromomethyl protons, and the aromatic protons on the two phenyl rings. The methyl (CH₃) group protons would typically appear as a singlet in the upfield region, while the benzylic protons of the bromomethyl (CH₂Br) group would resonate at a lower field due to the deshielding effect of the adjacent bromine atom. The aromatic protons would produce a complex series of multiplets in the downfield region, characteristic of substituted biphenyl (B1667301) systems.
The ¹³C NMR spectrum complements the proton data by showing signals for each unique carbon atom. The carbon of the methyl group will appear at high field, while the bromomethyl carbon will be further downfield. The spectrum will also feature distinct signals for the quaternary carbons and the protonated carbons of the two aromatic rings. The chemical shifts provide evidence for the substitution pattern on the biphenyl core.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm Use the interactive features to sort and filter the predicted NMR data for this compound.
| Group | Nucleus | Predicted Chemical Shift (δ) in ppm | Multiplicity | Notes |
| Methyl (CH₃) | ¹H | ~2.1 - 2.4 | Singlet (s) | Attached to the C2 position of the biphenyl ring. |
| Bromomethyl (CH₂Br) | ¹H | ~4.5 - 4.7 | Singlet (s) | Benzylic protons deshielded by bromine. |
| Aromatic (Ar-H) | ¹H | ~7.0 - 7.8 | Multiplet (m) | Complex pattern due to protons on two different substituted rings. |
| Methyl (CH₃) | ¹³C | ~19 - 22 | Quartet (in off-resonance) | Shielded aliphatic carbon. |
| Bromomethyl (CH₂Br) | ¹³C | ~32 - 35 | Triplet (in off-resonance) | Deshielded by the electronegative bromine atom. |
| Aromatic (Ar-C) | ¹³C | ~125 - 144 | Multiple signals | Includes signals for both protonated and quaternary carbons in the biphenyl system. |
To unambiguously assign the signals and confirm the connectivity between the different parts of the molecule, two-dimensional (2D) NMR experiments are employed. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly crucial. columbia.edulibretexts.org HMBC detects long-range (typically 2- and 3-bond) correlations between protons and carbons. libretexts.orgnih.gov
For this compound, key HMBC correlations would include:
A correlation between the methyl protons (¹H) and the adjacent aromatic carbons (¹³C), including the C1, C2, and C3 carbons of its own ring.
A correlation between the bromomethyl protons (¹H) and the carbons of its attached phenyl ring, confirming its position at C3'.
Correlations between protons on one ring and carbons on the other, across the biphenyl linkage, which definitively establishes the connection between the two rings.
Interactive Table: Expected Key HMBC Correlations Explore the expected long-range proton-carbon correlations that confirm the molecular structure.
| Proton (¹H) Signal | Correlates with Carbon (¹³C) Signal | Number of Bonds | Structural Significance |
| Methyl (CH₃) | C2, C1, C3 | 2 and 3 | Confirms the methyl group's attachment to the C2 position. |
| Bromomethyl (CH₂Br) | C3', C2', C4' | 2 and 3 | Confirms the bromomethyl group's attachment to the C3' position. |
| Aromatic H (e.g., H6) | C1' | 3 | Confirms the C1-C1' biphenyl linkage. |
| Aromatic H (e.g., H2') | C1 | 3 | Confirms the C1-C1' biphenyl linkage. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its structural components.
Interactive Table: Characteristic IR Absorption Bands This table summarizes the principal vibrational frequencies expected for the compound.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium to Weak |
| 2975 - 2850 | C-H Stretch | Methyl (CH₃) and Methylene (CH₂) | Medium |
| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium to Strong |
| ~1440 | C-H Bend | Methyl/Methylene | Medium |
| 750 - 550 | C-Br Stretch | Alkyl Halide | Strong |
The presence of sharp peaks in the aromatic C-H stretching region, combined with aliphatic C-H stretches, confirms the presence of both types of C-H bonds. The key diagnostic peak is the strong absorption associated with the C-Br stretching vibration, providing clear evidence for the bromomethyl group. docbrown.info
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound (C₁₄H₁₃Br), the high-resolution mass spectrum would confirm its molecular formula.
A critical feature in the mass spectrum is the isotopic pattern of the molecular ion (M⁺). Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (50.7% and 49.3%, respectively). This results in two prominent peaks in the molecular ion region:
M⁺ peak: corresponding to the molecule containing the ⁷⁹Br isotope.
[M+2]⁺ peak: corresponding to the molecule with the ⁸¹Br isotope, with a relative intensity nearly equal to the M⁺ peak.
The monoisotopic mass of the compound is approximately 260.02 Da. uni.lu Fragmentation analysis can further support the structure, with common fragmentation pathways including the loss of a bromine atom (M-Br)⁺ or the cleavage of the benzyl-ring bond to form a tropylium-like ion.
Interactive Table: Predicted Mass Spectrometry Data Review the expected mass-to-charge ratios for key ions.
| Ion | Formula | Predicted m/z | Notes |
| [M]⁺ | [C₁₄H₁₃⁷⁹Br]⁺ | ~260 | Molecular ion with ⁷⁹Br. |
| [M+2]⁺ | [C₁₄H₁₃⁸¹Br]⁺ | ~262 | Isotopic peak due to ⁸¹Br, with nearly 100% relative abundance to M⁺. |
| [M-Br]⁺ | [C₁₄H₁₃]⁺ | ~181 | Loss of the bromine atom, a common fragmentation. |
| [M-CH₂Br]⁺ | [C₁₃H₁₀]⁺ | ~166 | Loss of the bromomethyl group. |
UV-Visible Spectroscopy for Electronic Transitions and Absorption Profiles
UV-Visible spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals (electronic transitions). oregonstate.edu The spectrum is sensitive to the extent of conjugation in a molecule. The biphenyl system exhibits characteristic π → π* transitions. nih.gov The presence of methyl and bromomethyl substituents will modulate the absorption profile. The methyl group (an auxochrome) and the biphenyl twist angle influence the position and intensity of the absorption maxima (λmax). nih.gov The spectrum is expected to show strong absorptions in the UV region, characteristic of the conjugated biphenyl core.
Core excitation spectroscopy, such as near-edge X-ray absorption fine structure (NEXAFS), provides highly specific information about the electronic structure of a molecule by exciting core-level electrons (e.g., from the Carbon 1s orbital) to unoccupied valence orbitals. nih.govacs.org
For this compound, this technique can distinguish between the chemically inequivalent carbon atoms. nih.govacs.org The C 1s spectrum would consist of overlapping signals corresponding to:
Carbons of the 2-methyl substituted phenyl ring.
Carbons of the 3'-(bromomethyl) substituted phenyl ring.
The methyl carbon.
The bromomethyl carbon.
The energy and intensity of these C 1s → π* transitions are sensitive to the local chemical environment and the degree of π-delocalization between the two phenyl rings. acs.org This advanced technique can therefore offer insights into the molecule's conformation and the electronic interaction across the biphenyl system. acs.orgacs.org
Chromatographic methods are essential for the purification, purity assessment, and analysis of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are two of the most common techniques employed for these purposes, providing reliable and reproducible results.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis and purity determination of this compound. This compound is a crucial intermediate in the synthesis of various pharmaceuticals, including angiotensin II receptor antagonists like Telmisartan. chemmethod.comijprajournal.com Consequently, robust HPLC methods are required to separate it from starting materials, by-products, and other isomeric impurities.
Research Findings:
Reverse-phase HPLC (RP-HPLC) is the most common mode used for analyzing bromomethyl biphenyl compounds. The separation is typically achieved on a non-polar stationary phase, such as C18 or C8, with a polar mobile phase. The precise conditions can be tailored to achieve optimal resolution from specific impurities.
For instance, the analysis of closely related bromomethyl biphenyl intermediates, such as 2-cyano-4'-bromomethyl biphenyl, utilizes C18 columns with a mobile phase composed of a buffered aqueous solution and an organic modifier like acetonitrile. innovareacademics.inresearchgate.net The detection is almost universally performed using an ultraviolet (UV) detector, as the biphenyl system provides strong chromophoric activity. innovareacademics.in Wavelengths in the range of 230-260 nm are generally effective for detection. chemmethod.cominnovareacademics.in
In the context of synthesizing sartans, HPLC methods are validated to be specific, sensitive, and accurate for quantifying trace-level genotoxic impurities, with detection limits often in the µg/g range. innovareacademics.inresearchgate.net Isocratic elution is suitable for simple purity checks, while gradient elution is employed for resolving complex mixtures containing multiple process-related impurities and degradation products. chemmethod.com The selection of the mobile phase pH, often acidic, and the organic modifier ratio are critical for controlling the retention and selectivity of the separation. innovareacademics.insielc.com
The table below outlines a typical set of HPLC conditions applicable for the analysis of this compound, based on established methods for structurally similar compounds. innovareacademics.inresearchgate.net
Table 1: Representative HPLC Parameters for Analysis of this compound and Related Compounds
| Parameter | Typical Conditions |
| Stationary Phase | Octadecyl silane (B1218182) (C18), 5 µm particle size (e.g., Kromasil C18, 250 x 4.6 mm) |
| Mobile Phase | Acetonitrile and a buffered aqueous solution (e.g., pH 3.2 phosphate (B84403) buffer) in a 40:60 v/v ratio (isocratic) |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection | UV-Vis Spectrophotometer at 258 nm |
| Column Temperature | 40 °C |
| Injection Volume | 10 - 30 µL |
| Diluent | Acetonitrile |
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of reactions that synthesize or utilize this compound. It is also valuable for preliminary purity assessments and for optimizing solvent systems for column chromatography purification.
Research Findings:
In synthetic procedures involving biphenyl derivatives, TLC is routinely used to track the consumption of starting materials and the formation of the desired product. ingentaconnect.com The stationary phase is typically silica (B1680970) gel (Silica Gel HF254), which is a polar adsorbent. The mobile phase, or eluent, is a mixture of organic solvents, the polarity of which is adjusted to achieve good separation of spots on the TLC plate.
For non-polar compounds like this compound, a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol) is common. For example, a mobile phase system of dichloromethane (B109758) and methanol (B129727) in a 20:1 ratio has been used to monitor reactions of related structures. ingentaconnect.com For column chromatography purification of similar molecules, solvent systems such as dichloromethane/hexane have been employed, which can be directly adapted for TLC analysis. rsc.org
After developing the plate, the separated components appear as spots. Visualization is typically achieved under UV light (254 nm), where the aromatic rings of the biphenyl structure absorb UV radiation and appear as dark spots against the fluorescent background of the plate. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated to characterize each component.
The table below presents typical systems used for the TLC analysis of this compound and its precursors or derivatives.
Table 2: Typical TLC Systems for Analysis of this compound
| Parameter | Typical Conditions |
| Stationary Phase | Silica Gel HF254 coated on glass or aluminum |
| Mobile Phase | Dichloromethane : Methanol (20:1, v/v) |
| or | |
| Dichloromethane : Hexane (3:1, v/v) | |
| Visualization | UV light at 254 nm |
Applications As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis
Utilization in the Synthesis of Pharmaceutical Precursors and Medicinal Chemistry Scaffolds
The biphenyl (B1667301) structure is a cornerstone of many biologically active compounds. While specific isomers of bromomethyl biphenyls are famously used in blockbuster drugs, 3'-(Bromomethyl)-2-methyl-1,1'-biphenyl and its derivatives serve as key components for creating diverse molecular frameworks with significant therapeutic potential.
The class of drugs known as "sartans" are angiotensin II receptor antagonists widely used to treat hypertension. A common structural feature of these drugs is a biphenyl scaffold. The industrial synthesis of many major sartan drugs, such as Losartan and Irbesartan, typically utilizes a 4'-(bromomethyl)biphenyl derivative, for instance, 5-(4'-(Bromomethyl)-1,1'-biphenyl-2-yl)-2-triphenylmethyl-2H-tetrazole or 4'-Bromomethyl-biphenyl-2-carbonitrile.
While this compound is not the direct precursor for the most common sartans, its structural isomer, 4'-(bromomethyl)-2-methyl-1,1'-biphenyl, is listed as an intermediate related to the synthesis of Telmisartan. anaxlab.com This highlights the importance of the bromomethyl biphenyl framework in this therapeutic class. The specific substitution pattern of this compound makes it a valuable tool for synthesizing sartan analogues and other novel receptor antagonists where a different vector for substitution on the biphenyl ring is desired.
Table 1: Comparison of Biphenyl Intermediates in Sartan Synthesis
| Compound Name | Structure | Associated Drug(s) |
|---|---|---|
| This compound | A biphenyl with a methyl group at position 2 and a bromomethyl group at position 3'. | Intermediate for sartan analogues and other receptor modulators. |
| 4'-(Bromomethyl)-2'-cyano-1,1'-biphenyl | A biphenyl with a bromomethyl group at position 4' and a cyano group at position 2'. | Irbesartan, Losartan, Valsartan |
| t-Butyl 4'-(bromomethyl)biphenyl-2-carboxylate | A biphenyl with a bromomethyl group at position 4' and a tert-butyl carboxylate group at position 2'. | Telmisartan |
The synthetic utility of this compound is dominated by the reactivity of the bromomethyl group (-CH₂Br). This functional group is an excellent electrophile, making the compound an ideal alkylating agent. The bromine atom is a good leaving group, and the adjacent benzene (B151609) ring stabilizes the transition state of nucleophilic substitution reactions (Sₙ2). nih.gov This reactivity is pivotal in pharmaceutical synthesis, allowing for the covalent attachment of the biphenyl scaffold to a variety of nucleophiles, such as amines, alcohols, and the nitrogen atoms of heterocyclic rings. nih.gov This coupling capability is fundamental to building the complex molecular structures required for therapeutic activity.
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that is a key regulator of glucose and lipid metabolism, making it a significant target for anti-diabetic drugs. nih.gov Some angiotensin II receptor blockers, notably Telmisartan, have been shown to exhibit partial PPARγ agonist activity, contributing to their beneficial metabolic effects. tandfonline.comnih.govnih.gov This dual action suggests that the biphenyl scaffolds common to sartans can be adapted to modulate PPARγ.
Research into novel PPARγ antagonists has identified scaffolds based on N-biphenylmethylindole structures. nih.gov Although direct synthesis from this compound is not explicitly detailed, its role as a reactive building block makes it a suitable precursor for creating libraries of biphenyl-containing compounds for screening as PPARγ modulators. The development of selective PPAR antagonists is an active area of research aiming to achieve insulin (B600854) sensitization while avoiding the side effects associated with full agonists. nih.govacs.org
The reactive bromomethyl group makes this compound an excellent starting material for synthesizing derivatives containing various heterocyclic rings, which are ubiquitous in medicinal chemistry.
Tetrazoles and Benzimidazoles: The synthesis of sartan drugs provides a clear blueprint for how bromomethyl biphenyls are used to alkylate heterocyclic systems like tetrazoles and benzimidazoles. For example, the synthesis of Telmisartan involves the alkylation of a benzimidazole (B57391) derivative. nih.gov
Morpholines: The morpholine (B109124) ring is a common heterocycle in pharmaceutical and agricultural products. chemrxiv.orgnih.gov Syntheses of C-substituted morpholines can be achieved through various methods, including the alkylation of amino alcohols or pre-formed morpholine rings. nih.govnih.govorganic-chemistry.org The electrophilic nature of this compound allows for its attachment to a morpholine scaffold, yielding derivatives with potential biological activity.
The biphenyl moiety is a versatile scaffold that can be adapted to target various enzymes and receptors. wikipedia.org By modifying the functional groups on the biphenyl core, chemists can fine-tune the molecule's properties to achieve specific biological activities.
Enzyme Inhibition: Derivatives containing the biphenyl structure have been developed as potent inhibitors for several enzyme classes. For instance, biphenyl urea (B33335) derivatives have shown highly selective inhibition of the CYP1B1 enzyme, which has potential in cancer therapy. nih.gov Other research has identified biphenyl derivatives as inhibitors of acetylcholinesterase and butyrylcholinesterase, relevant for treating Alzheimer's disease, and as mushroom tyrosinase inhibitors. mdpi.comnih.gov Biphenyl oxazole (B20620) derivatives have also been reported as inhibitors of NPP1 and NPP3 isozymes. rsc.org this compound serves as a key starting point for synthesizing such inhibitors.
Receptor Modulation: Beyond the angiotensin II receptor, biphenyl scaffolds have been incorporated into molecules that modulate other receptors, such as the histamine (B1213489) H3 receptor.
Intermediates for Angiotensin II Receptor Antagonists (e.g., Telmisartan, Valsartan, Irbesartan, Losartan)
Applications in Agrochemical Synthesis
The utility of the 3'-(halomethyl)-2-methyl-1,1'-biphenyl structure extends into the field of agrochemicals. Its chloro-analogue, 3-(Chloromethyl)-2-methyl-1,1'-biphenyl (B1317249), is a key intermediate in the production of bifenthrin. smolecule.comasianpubs.org Bifenthrin is a pyrethroid insecticide used to control a wide range of agricultural pests. asianpubs.orgebi.ac.uk
The synthesis involves the esterification of 2-methyl-3-biphenylmethanol (B137470) with cis-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid or its acid chloride. ebi.ac.ukgoogle.com The necessary 2-methyl-3-biphenylmethanol is derived from 3'-(halomethyl)-2-methyl-1,1'-biphenyl. Given the similar reactivity of chloro- and bromomethyl groups, this compound is a direct and highly suitable precursor for the synthesis of this important agrochemical. asianpubs.org
Table 2: Agrochemical Application
| Target Agrochemical | Precursor | Chemical Class | Application |
|---|---|---|---|
| Bifenthrin | This compound or 3'-(Chloromethyl)-2-methyl-1,1'-biphenyl | Pyrethroid | Insecticide |
Precursors for Pesticides and Herbicides (e.g., Bifenthrin)
One of the most notable applications of this compound and its close chemical relatives is in the synthesis of potent agrochemicals, particularly pyrethroid insecticides like Bifenthrin. uni.lukoreascience.kr Bifenthrin is a broad-spectrum insecticide effective against a wide variety of pests. uni.lu The synthesis of Bifenthrin often involves the esterification of a specific cyclopropanecarboxylic acid derivative with an alcohol derived from the biphenyl structure.
While this compound itself can be a precursor, industrial synthesis routes frequently utilize its alcohol analogue, (2-methyl-[1,1'-biphenyl]-3-yl)methanol, or its chloro-analogue, 3'-(chloromethyl)-2-methyl-1,1'-biphenyl, as the key intermediate. cmu.edukeyorganics.netnih.govnih.gov The brominated compound serves as a direct precursor to the alcohol through hydrolysis or can be used in coupling reactions.
Several patented methods highlight the synthesis of Bifenthrin. One common approach involves the condensation reaction between 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarbonyl chloride and 2-methyl-3-biphenylmethanol in the presence of an acid-binding agent. cmu.edu This reaction yields Bifenthrin with high purity and yield. Another described method involves the direct reaction of the corresponding carboxylic acid halide with 2-methyl-3-biphenylmethanol in a suitable solvent system, which allows for the efficient removal of the hydrogen halide byproduct. fao.org
The following table outlines the key reactants and products in a typical synthesis of Bifenthrin:
| Reactant 1 | Reactant 2 | Product |
| 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid chloride | (2-methyl-[1,1'-biphenyl]-3-yl)methanol | Bifenthrin |
| 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid | This compound (followed by conversion to alcohol) | Bifenthrin |
These synthetic strategies underscore the critical role of the 2-methyl-1,1'-biphenyl-3-yl-methyl moiety, for which this compound is a primary synthetic source.
Role in Polymer and Materials Science
The reactivity of the bromomethyl group in this compound makes it a valuable component in the field of polymer and materials science. This functionality allows it to act as an initiator or a monomer in various polymerization reactions, leading to the creation of specialty polymers with tailored properties.
Synthesis of Specialty Polymers and Materials with Tuned Properties
The benzylic bromide structure of this compound makes it a suitable initiator for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). koreascience.krcmu.edu ATRP is a powerful method for synthesizing polymers with well-defined architectures, molecular weights, and low polydispersity. cmu.edu By using this compound as an initiator, the biphenyl moiety can be precisely placed at the beginning of a polymer chain. This allows for the synthesis of block copolymers and other complex architectures where the properties of the biphenyl group, such as rigidity and aromaticity, can be imparted to the final material.
Although specific examples detailing the use of this compound in ATRP are not extensively documented in publicly available literature, the principle is well-established with similar brominated initiators. The biphenyl unit can influence the thermal stability, mechanical strength, and optical properties of the resulting polymer.
Furthermore, the biphenyl structure is a well-known mesogen, a fundamental component of liquid crystals. fao.orgnih.govnih.govprepchem.comnih.gov By incorporating this compound into a polymer backbone or as a side chain, it is possible to create liquid crystalline polymers (LCPs). These materials exhibit ordered phases between the crystalline solid and the isotropic liquid states, leading to unique optical and electrical properties that are valuable in applications such as displays and sensors. The synthesis of such materials often involves the reaction of the bromomethyl group to attach the biphenyl unit to a polymerizable monomer or directly into a polymer chain.
Development of Novel Complex Organic Molecules
Beyond its use in high-volume applications like pesticides and polymers, this compound serves as a versatile building block in the synthesis of novel and complex organic molecules, particularly in the realm of medicinal chemistry and materials science. The ability to introduce the 2-methyl-1,1'-biphenyl-3-yl-methyl substructure via the reactive bromomethyl handle opens up avenues for creating a diverse range of compounds with specific functions.
The biphenyl scaffold is a recognized pharmacophore, meaning it is a key structural feature responsible for a drug's biological activity. The introduction of the 2-methyl-1,1'-biphenyl moiety can influence a molecule's binding affinity to biological targets. For instance, related brominated biphenyl compounds are used in the synthesis of antagonists for the angiotensin II receptor, which are important in the treatment of hypertension. anaxlab.com While direct synthesis of a marketed drug from this compound may not be widely reported, its utility as a starting material for creating libraries of potential drug candidates is significant.
The reactivity of the bromomethyl group allows for a variety of chemical transformations, including nucleophilic substitutions and coupling reactions. This enables chemists to connect the biphenyl unit to other complex fragments, thereby building up molecular complexity. For example, it can be reacted with amines, alcohols, thiols, and other nucleophiles to introduce new functional groups and create diverse molecular architectures. This versatility is crucial in the exploratory phases of drug discovery and materials research, where a wide range of structural variations need to be synthesized and tested.
Future Directions and Emerging Research Areas
Development of Sustainable Synthetic Pathways and Green Chemistry Approaches
The future synthesis of 3'-(Bromomethyl)-2-methyl-1,1'-biphenyl is increasingly being viewed through the lens of green chemistry, aiming to minimize environmental impact and enhance process safety and efficiency. A significant area of development is the move away from traditional brominating agents, which can be hazardous, towards more sustainable alternatives.
Recent patents in the broader field of bromomethylbiphenyl compounds have highlighted the use of light-initiated reactions, which can proceed without a chemical initiator and at ambient temperatures, thereby reducing energy consumption. google.comnih.govrsc.org For instance, the use of natural sunlight as a renewable energy source to initiate the bromination of a methylbiphenyl precursor represents a significant step towards greener manufacturing processes. nih.gov These light-driven methods have shown high selectivity and conversion rates, offering a promising, environmentally friendly alternative to conventional thermal or initiator-driven reactions. google.comnih.govrsc.org
Another key aspect of sustainable synthesis is the choice of solvent. Research into related biphenyl (B1667301) syntheses has demonstrated the feasibility of using water as a reaction solvent, which is non-toxic, inexpensive, and non-flammable. illinois.edu The development of catalytic systems, such as those using palladium on carbon (Pd/C) in an aqueous microemulsion system, could be adapted for the synthesis of the biphenyl core of this compound. illinois.edu Such approaches not only reduce reliance on volatile organic solvents but can also simplify product purification.
Furthermore, the principles of atom economy are being applied to the synthesis of related halogenated biphenyls. For example, a more efficient, four-step synthesis for the analogous 3-(chloromethyl)-2-methyl-1,1'-biphenyl (B1317249) has been developed, avoiding highly toxic and hazardous reagents like thionyl chloride and lithium aluminum hydride. illinois.edu Adapting such streamlined and safer synthetic routes for the production of this compound is a critical area for future research.
Table 1: Comparison of Traditional vs. Emerging Green Synthetic Approaches
| Feature | Traditional Synthesis | Emerging Green Approaches |
| Initiation | Chemical initiators, high temperature | Light-initiated (e.g., sunlight), ambient temperature |
| Brominating Agent | Conventional hazardous reagents | In-situ generated bromine, safer alternatives |
| Solvent | Halogenated organic solvents | Water, green solvents |
| Catalyst | Homogeneous catalysts | Heterogeneous, recyclable catalysts (e.g., Pd/C) |
| Process | Multi-step, use of toxic reagents | Fewer steps, avoidance of highly toxic reagents |
Chemoinformatics and QSAR (Quantitative Structure-Activity Relationship) in Compound Design
While specific Quantitative Structure-Activity Relationship (QSAR) studies on this compound are not yet prevalent in the literature, this area represents a significant frontier for future research. Chemoinformatics and QSAR modeling are powerful tools for rationally designing novel derivatives with enhanced biological activities and for predicting their properties, thereby accelerating the drug discovery process.
Future research will likely focus on building QSAR models for a series of analogs derived from this compound. These models can correlate the structural features of the molecules with their biological activities, such as anticancer or anti-inflammatory properties, which have been observed in other biphenyl derivatives. By systematically modifying the substituents on the biphenyl rings and analyzing the resulting changes in activity, researchers can identify the key structural motifs responsible for the desired biological effects.
In silico tools will be instrumental in this endeavor. Molecular docking studies can predict the binding interactions of this compound derivatives with specific protein targets. nih.gov Furthermore, ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions will be crucial for the early-stage assessment of the drug-likeness of novel compounds, helping to prioritize synthetic efforts on candidates with favorable pharmacokinetic and safety profiles. eijppr.comresearchgate.net
The development of a comprehensive database of this compound analogs and their experimentally determined activities will be a prerequisite for building robust and predictive QSAR models. These models will not only guide the synthesis of more potent and selective compounds but also provide insights into their mechanism of action at the molecular level.
Exploration of Advanced Catalytic Systems for Derivatization
The derivatization of this compound is a key strategy for accessing a diverse range of chemical entities with potentially valuable properties. The development of advanced catalytic systems is central to achieving this in a controlled and efficient manner. The bromomethyl group is a versatile handle for introducing a wide array of functional groups via nucleophilic substitution.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been instrumental in the synthesis of the core biphenyl structure and can be further exploited for derivatization. vapourtec.comrsc.org Future research will likely focus on employing more sophisticated and efficient palladium catalysts, including those based on porous carbon nanospheres (Pd/CNS), which offer advantages such as high efficacy and lower cost. rsc.org These catalysts can be used to couple the aryl bromide precursor of this compound with various boronic acids to introduce diverse substituents. vapourtec.com
Furthermore, the bromomethyl group itself is highly reactive and can participate in a variety of catalytic transformations. For instance, its susceptibility to nucleophilic attack allows for the straightforward introduction of amines, ethers, and other heteroatom-linked substituents. The development of catalytic methods for these transformations, as opposed to stoichiometric reactions, will be a key area of progress.
The exploration of dual catalytic systems, which can simultaneously activate different parts of the molecule, could lead to novel and complex derivatizations in a single step. For example, combining a palladium catalyst for C-C bond formation with an organocatalyst for functionalizing the bromomethyl group could provide rapid access to complex molecular architectures.
Table 2: Potential Catalytic Derivatization Reactions
| Reaction Type | Reagents/Catalysts | Potential Products |
| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst | Aryl-substituted derivatives |
| Buchwald-Hartwig Amination | Amines, Pd catalyst | Amino-functionalized derivatives |
| Etherification | Alcohols/Phenols, Base | Ether-linked derivatives |
| Thioetherification | Thiols, Base | Thioether-linked derivatives |
| Cyanation | Cyanide source, Catalyst | Nitrile derivatives |
Investigation of Novel Reaction Pathways and Reactivity Patterns
Beyond established transformations, the future of research on this compound will involve the exploration of novel reaction pathways and a deeper understanding of its reactivity. The unique electronic and steric environment of this molecule, with a methyl group ortho to the biphenyl linkage and a bromomethyl group on the other ring, can lead to unique chemical behavior.
One area of emerging interest is the use of photoredox catalysis to generate radical intermediates from the bromomethyl group. Visible light-mediated photoredox catalysis can enable a range of transformations that are not accessible through traditional thermal methods, such as C-C and C-heteroatom bond formations under mild conditions. sigmaaldrich.com Investigating the reactivity of a radical generated at the benzylic position of this compound could open up new avenues for its functionalization.
Computational studies will play a vital role in predicting and understanding novel reactivity patterns. byu.edu Density Functional Theory (DFT) calculations can be used to model reaction mechanisms, predict the feasibility of new transformations, and rationalize observed selectivities. For example, computational analysis could help in designing cascade reactions where an initial transformation at the bromomethyl group triggers a subsequent cyclization or rearrangement.
The exploration of C-H activation reactions on the biphenyl backbone of this compound, while challenging, could provide a powerful tool for late-stage functionalization. semanticscholar.org Developing catalytic systems that can selectively activate specific C-H bonds on the aromatic rings would allow for the introduction of functional groups in a highly controlled and efficient manner, further expanding the chemical space accessible from this versatile intermediate. The inherent reactivity of the bromomethyl group as an electrophile, capable of reacting with nucleophilic sites on biomolecules, also warrants further investigation to understand its potential as a covalent modifier in biological systems. uni.lu
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
